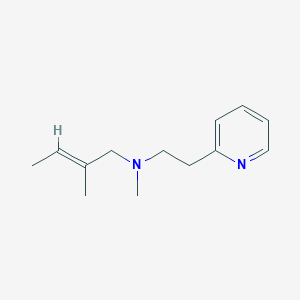
(E)-N,2-dimethyl-N-(2-pyridin-2-ylethyl)but-2-en-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N,2-dimethyl-N-(2-pyridin-2-ylethyl)but-2-en-1-amine is an organic compound that belongs to the class of amines. This compound features a pyridine ring, which is a six-membered ring containing one nitrogen atom, and a but-2-en-1-amine moiety, which includes a double bond and an amine group. The (E)-configuration indicates that the substituents on the double bond are on opposite sides.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N,2-dimethyl-N-(2-pyridin-2-ylethyl)but-2-en-1-amine can be achieved through various organic reactions. One common method involves the reaction of 2-pyridineethanol with 2-bromo-2-methylpropene in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, followed by elimination to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The reaction conditions would be optimized for yield and purity, and the process would be scaled up using reactors and continuous flow systems.
化学反应分析
Types of Reactions
(E)-N,2-dimethyl-N-(2-pyridin-2-ylethyl)but-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce saturated amines.
科学研究应用
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (E)-N,2-dimethyl-N-(2-pyridin-2-ylethyl)but-2-en-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact mechanism would depend on the specific application and target.
相似化合物的比较
Similar Compounds
N,N-Dimethyl-2-pyridin-2-ylethylamine: Similar structure but lacks the double bond.
N,N-Diethyl-2-pyridin-2-ylethylamine: Similar structure with ethyl groups instead of methyl groups.
2-Pyridin-2-ylethylamine: Lacks the N,N-dimethyl and double bond moieties.
Uniqueness
(E)-N,2-dimethyl-N-(2-pyridin-2-ylethyl)but-2-en-1-amine is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the double bond and the pyridine ring can influence its reactivity and interactions with other molecules.
属性
IUPAC Name |
(E)-N,2-dimethyl-N-(2-pyridin-2-ylethyl)but-2-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-4-12(2)11-15(3)10-8-13-7-5-6-9-14-13/h4-7,9H,8,10-11H2,1-3H3/b12-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYAKXFMRGVRFNM-UUILKARUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)CN(C)CCC1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/CN(C)CCC1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(1,3-benzodioxol-5-yl)ethyl]-5-ethyl-1,3,4-oxadiazol-2-amine](/img/structure/B5672583.png)


![5-{[(cyclopropylmethyl)thio]methyl}-1-(1,1-dioxidotetrahydro-3-thienyl)-3-phenyl-1H-1,2,4-triazole](/img/structure/B5672596.png)
![Thiophene-2-carboxylic acid [(4,5-dihydro-thiazol-2-ylcarbamoyl)-methyl]-amide](/img/structure/B5672600.png)

![1-[2-[(3R,4R)-3-(hydroxymethyl)-4-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]-2-oxoethyl]pyrimidine-2,4-dione](/img/structure/B5672603.png)
![3-(1-butyl-1H-imidazol-2-yl)-1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperidine](/img/structure/B5672604.png)
![2-[(1-acetylpiperidin-4-yl)oxy]-5-methoxy-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5672610.png)


![(1S*,5R*)-6-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5672645.png)

![3-[1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)piperidin-4-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B5672679.png)
